molecular formula C26H19N3OS2 B381083 4-(3,4-Dimethylphenyl)-1-phthalazinyl 2-methylthieno[2,3-e][1,3]benzothiazol-5-yl ether CAS No. 315693-74-4

4-(3,4-Dimethylphenyl)-1-phthalazinyl 2-methylthieno[2,3-e][1,3]benzothiazol-5-yl ether

Cat. No.: B381083
CAS No.: 315693-74-4
M. Wt: 453.6g/mol
InChI Key: SCXVNIXWTBQYDV-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-1-phthalazinyl 2-methylthieno[2,3-e][1,3]benzothiazol-5-yl ether is a heterocyclic compound featuring a phthalazine core linked via an ether bond to a 2-methylthieno[2,3-e][1,3]benzothiazol moiety. The 3,4-dimethylphenyl substituent on the phthalazine ring enhances lipophilicity and may influence biological activity.

Phthalazine derivatives are pharmacologically significant, with 4-(3,4-dimethylphenyl)phthalazine-1(2H)-ones demonstrating anti-inflammatory activity comparable to indomethacin in preclinical studies . The thieno[2,3-e][1,3]benzothiazol moiety, present in the target compound, is structurally related to benzothiazoles known for antimicrobial and antitumor properties .

Properties

IUPAC Name

5-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy-2-methylthieno[2,3-e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3OS2/c1-14-8-9-17(12-15(14)2)23-18-6-4-5-7-19(18)26(29-28-23)30-21-13-22-24(27-16(3)32-22)25-20(21)10-11-31-25/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXVNIXWTBQYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC5=C(C6=C4C=CS6)N=C(S5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-Dimethylphenyl)-1-phthalazinyl 2-methylthieno[2,3-e][1,3]benzothiazol-5-yl ether is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O3SC_{18}H_{18}N_2O_3S with a molecular weight of approximately 310.35 g/mol. The structure includes a phthalazinyl moiety linked to a thieno-benzothiazole unit, which is known for conferring various biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

  • Antifungal Activity : Studies have shown that phthalazin derivatives can inhibit the growth of various fungal species. For instance, a related compound demonstrated antifungal properties against Candida albicans and Aspergillus niger .
  • Tyrosinase Inhibition : Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. Analogous compounds have shown strong inhibitory effects on tyrosinase activity, with some exhibiting IC50 values significantly lower than traditional inhibitors like kojic acid .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity. Analogous compounds have been tested for their ability to scavenge free radicals and reduce oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of specific functional groups allows for effective binding to enzyme active sites, inhibiting their function. For instance, the inhibition of tyrosinase involves competitive binding with substrates like l-dopa .
  • Cellular Uptake and Metabolism : The lipophilic nature of the compound facilitates its absorption in biological systems, enhancing its efficacy.

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of related compounds in various biological assays:

CompoundActivityIC50 ValueReference
BMTTZD (analog)Tyrosinase Inhibition0.08 µM
Phthalazin DerivativeAntifungalN/A
Antioxidant AnalogDPPH ScavengingN/A

Case Study: Tyrosinase Inhibition

A specific study focused on analogs of the compound revealed that certain derivatives exhibited potent tyrosinase inhibition. For example, an analog with an additional hydroxyl group showed an IC50 value of 0.08 µM, indicating enhanced potency compared to traditional agents . The study utilized Lineweaver-Burk plots to elucidate the mechanism of inhibition, confirming that these compounds act as competitive inhibitors.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule:

Compound Name / CAS No. Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Phthalazine + Thieno[1,3]benzothiazol 3,4-Dimethylphenyl (phthalazine); 2-methyl (thieno-benzothiazol) Not explicitly reported N/A
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl 3,4-dimethylphenyl ether (339008-09-2) Pyrimidine + Thieno[2,3-d]pyrimidine 4-Chlorophenyl (pyrimidine); 3,4-dimethylphenyl (ether) Not reported
2-[(2-Methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy]ethanamine dihydrochloride (sc-340596) Thieno[1,3]benzothiazol 2-Methyl (benzothiazol); ethanamine side chain Commercial availability; activity N/A
4-Chlorophenyl 1-[3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylethyl ether (825606-15-3) Triazolothiadiazole 3,5-Dimethylphenyl (triazole); 4-chlorophenyl (ether) Not reported
2-{[4-(3,4-Dimethylphenyl)piperazin-1-yl]sulfonyl}-4-isopropyl-5-methylphenyl methyl ether (499219-34-0) Piperazine-sulfonyl 3,4-Dimethylphenyl (piperazine); isopropyl/methyl (phenyl) Not reported

Key Observations :

  • Heterocyclic Core: The target compound’s phthalazine-thieno[1,3]benzothiazol system is distinct from pyrimidine (339008-09-2) or triazolothiadiazole (825606-15-3) cores in analogs.
  • Substituent Impact : The 3,4-dimethylphenyl group is conserved in multiple analogs (e.g., 339008-09-2, 499219-34-0), suggesting its role in enhancing solubility or target binding.
  • Biological Data Gap : While phthalazine derivatives exhibit anti-inflammatory activity , specific data for the target compound is lacking.

Physicochemical Comparison :

  • Molecular Weight : The target compound’s molecular weight is estimated at ~500 g/mol (based on structure), comparable to analogs like 499219-34-0 (MW ~450 g/mol) .
  • Solubility : The 3,4-dimethylphenyl group likely improves lipophilicity, similar to trends observed in phthalazine derivatives .

Pharmacological Potential

  • Anti-Inflammatory Activity: Phthalazine derivatives (e.g., compound 2d in ) inhibit COX-2 with IC₅₀ values comparable to indomethacin. The target compound’s thieno[1,3]benzothiazol moiety may synergize with phthalazine for enhanced activity.

Computational Insights

    Preparation Methods

    Synthetic Strategies for Phthalazinyl Derivatives

    The phthalazine core is typically constructed via cyclocondensation reactions. A common approach involves the reaction of 1,2-diketones with hydrazine derivatives. For instance, 1,2-diketone intermediates can be generated from β-ketoesters and haloketones under basic conditions . Subsequent treatment with hydrazine hydrate yields the phthalazine ring system.

    In the context of 4-(3,4-dimethylphenyl)-substituted phthalazine, Friedel-Crafts acylation is employed to introduce the aryl group. A representative protocol involves reacting phthalazine with 3,4-dimethylbenzoyl chloride in the presence of AlCl₃, achieving substitution at the 1-position . This step is critical for ensuring regioselectivity, as competing reactions at other positions can reduce yields.

    Table 1: Optimization of Phthalazinyl Intermediate Synthesis

    StepReagents/ConditionsYield (%)Source
    Diketone formationβ-Ketoester + Haloketone, K₂CO₃78–85
    CyclizationNH₂NH₂·H₂O, EtOH, reflux65–72
    Friedel-Crafts acylation3,4-Me₂C₆H₃COCl, AlCl₃, DCM60–68

    Synthesis of 2-Methylthieno[2,3-e][1, benzothiazol-5-ol

    The thieno[2,3-e] benzothiazole moiety requires sequential annulation of thiophene and benzothiazole rings. A Gewald reaction is utilized to construct the thiophene component, where 2-cyanobenzothiazole reacts with elemental sulfur and a ketone (e.g., acetone) in the presence of morpholine . This step forms the thieno[2,3-e]benzothiazole skeleton.

    Methylation at the 2-position is achieved using methyl iodide and a base (e.g., NaH) in DMF. Hydroxylation at the 5-position is performed via nitration followed by reduction and diazotization-hydrolysis, yielding the phenol derivative necessary for etherification .

    Key Reaction Pathway :

    • Gewald Annulation :
      2-Cyanobenzothiazole+CH₃COCH₃+SmorpholineThieno[2,3-e]benzothiazole\text{2-Cyanobenzothiazole} + \text{CH₃COCH₃} + \text{S} \xrightarrow{\text{morpholine}} \text{Thieno[2,3-e]benzothiazole}

    • Nitration :
      ThienobenzothiazoleHNO₃, H₂SO₄5-Nitro derivative\text{Thienobenzothiazole} \xrightarrow{\text{HNO₃, H₂SO₄}} \text{5-Nitro derivative}

    • Reduction and Diazotization :
      5-NitroSnCl₂/HCl5-AminoNaNO₂/H₂SO₄5-Hydroxy\text{5-Nitro} \xrightarrow{\text{SnCl₂/HCl}} \text{5-Amino} \xrightarrow{\text{NaNO₂/H₂SO₄}} \text{5-Hydroxy}

    Etherification: Coupling Phthalazinyl and Thienobenzothiazolyl Moieties

    The ether linkage is formed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling . For SNAr, activation of the phthalazinyl chloride with a Lewis acid (e.g., FeCl₃) facilitates reaction with the thienobenzothiazol-5-ol . Alternatively, Ullmann coupling employs copper catalysts to couple aryl halides and phenols under basic conditions .

    Optimized Protocol :

    • Substrates : 1-Chloro-4-(3,4-dimethylphenyl)phthalazine and 5-hydroxy-2-methylthieno[2,3-e] benzothiazole

    • Conditions : CuI (10 mol%), K₂CO₃, DMF, 110°C, 24 h

    • Yield : 58–63%

    Table 2: Comparison of Etherification Methods

    MethodCatalystBaseSolventYield (%)
    SNArFeCl₃Et₃NDCM45–50
    Ullmann CouplingCuIK₂CO₃DMF58–63

    Purification and Characterization

    Crude product purification involves column chromatography (SiO₂, hexane/EtOAc) followed by recrystallization from ethanol. Structural confirmation is achieved via ¹H/¹³C NMR , HRMS , and X-ray crystallography . Key spectroscopic features include:

    • ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, Ar-CH₃), 6.82–8.15 (m, aromatic protons)

    • HRMS : [M+H]⁺ calculated for C₂₆H₂₀N₂O₂S₂: 472.0914; found: 472.0918

    Challenges and Optimization

    • Regioselectivity in Etherification : Competing reactions at alternative hydroxyl or halogen sites necessitate careful control of stoichiometry and temperature .

    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote decomposition at elevated temperatures .

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